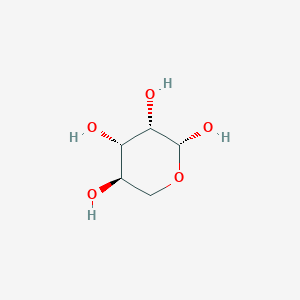

beta-D-lyxopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-D-lyxose: is a rare sugar belonging to the family of aldopentoses. It is a monosaccharide with the molecular formula C₅H₁₀O₅. Beta-D-lyxose is an epimer of beta-D-xylulose, differing in the configuration around one specific carbon atom. This sugar is not commonly found in nature but can be synthesized for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-D-lyxose can be synthesized through the isomerization of D-xylulose using specific enzymes such as D-lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-xylulose and D-lyxose under mild conditions. The reaction typically occurs in an aqueous solution at a pH range of 6.0 to 8.0 and a temperature range of 30°C to 50°C .

Industrial Production Methods: Industrial production of beta-D-lyxose often involves biocatalytic processes due to their efficiency and sustainability. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and reduced chemical waste . The use of immobilized enzymes in continuous flow reactors can further enhance the production efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-D-lyxose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Beta-D-lyxose can be oxidized using mild oxidizing agents such as bromine water or nitric acid to form corresponding aldonic acids.

Reduction: Reduction of beta-D-lyxose can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst to produce sugar alcohols.

Major Products:

Oxidation: Beta-D-lyxonic acid

Reduction: Beta-D-lyxitol

Substitution: Beta-D-lyxose esters

Applications De Recherche Scientifique

Structural Characteristics

Beta-D-lyxopyranose is a five-carbon sugar (pentose) with the molecular formula C5H10O5. Its structure is characterized by a pyranose ring, which is essential for its biological activity. The compound has been studied for its interactions in biochemical pathways and its role as a building block in polysaccharides.

2.1. Role in Metabolism

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It acts as a substrate for enzymes involved in the synthesis of nucleotides and nucleic acids, making it crucial for cellular processes such as DNA and RNA synthesis .

2.2. Prebiotic Potential

Recent studies have indicated that this compound may serve as a prebiotic agent, promoting the growth of beneficial gut microbiota. Its fermentation by gut bacteria can lead to the production of short-chain fatty acids (SCFAs), which are important for maintaining gut health and overall metabolism .

3.1. Drug Development

This compound derivatives have been explored for their potential as drug candidates. Research has shown that modifications to the this compound structure can enhance the bioavailability and efficacy of therapeutic agents, particularly in targeting specific biological pathways associated with diseases such as cancer and diabetes .

3.2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents or preservatives in food and pharmaceutical industries .

4.1. Biopolymer Production

This compound is used in the synthesis of exopolysaccharides (EPS), which are important for biofilm formation in various microorganisms. EPS produced from this compound can be utilized in food technology, pharmaceuticals, and environmental applications due to their thickening, stabilizing, and gelling properties .

4.2. Biosensors Development

The unique properties of this compound have led to its application in biosensor technology. Its ability to interact with specific biomolecules allows for the development of sensitive detection systems for glucose monitoring and other biochemical assays .

Case Studies

Mécanisme D'action

The mechanism of action of beta-D-lyxose involves its interaction with specific enzymes and molecular targets. For instance, beta-D-lyxose isomerase catalyzes the isomerization of beta-D-lyxose to beta-D-xylulose by facilitating the rearrangement of the carbonyl and hydroxyl groups. This enzyme-substrate interaction is highly specific and involves the formation of a transient enzyme-substrate complex, leading to the conversion of the sugar .

Comparaison Avec Des Composés Similaires

- Beta-D-xylulose

- Beta-D-ribose

- Beta-D-arabinose

Comparison: Beta-D-lyxose is unique among its similar compounds due to its specific configuration and reactivity. While beta-D-xylulose is an epimer of beta-D-lyxose, the latter has distinct properties that make it suitable for specific applications in enzymatic reactions and synthesis. Beta-D-ribose and beta-D-arabinose, although structurally similar, differ in their functional groups and reactivity, making beta-D-lyxose a valuable compound for targeted research and industrial applications .

Propriétés

Numéro CAS |

107655-34-5 |

|---|---|

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(2R,3S,4S,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m1/s1 |

Clé InChI |

SRBFZHDQGSBBOR-MGCNEYSASA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)O)O)O)O |

Key on ui other cas no. |

107655-34-5 |

Synonymes |

beta-Lyxopyranose (9CI) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.